Allyl methyl ether
Overview
Description
Allyl methyl ether: is an organic compound with the molecular formula C4H8O 3-Methoxy-1-propene . This compound is characterized by an allyl group (CH2=CH-CH2-) attached to a methoxy group (OCH3). It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Allyl methyl ether, also known as 3-Methoxy-1-propene , is a type of ether compound. Ethers are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The primary targets of this compound are the ether oxygen and the carbon atoms attached to it .
Mode of Action
The most common reaction of ethers, including this compound, is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It has a boiling point of 42-43°C/760 mmHg and a density of 0.768 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of the action of this compound is the formation of new compounds through the cleavage of the C–O bond or the Claisen rearrangement . The specific products formed depend on the conditions of the reaction and the presence of other reactants .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of strong acids . For example, the Claisen rearrangement occurs when an allyl aryl ether is heated to 250°C . Additionally, the cleavage of the C–O bond occurs in the presence of strong acids .
Biochemical Analysis
Biochemical Properties
Allyl methyl ether plays a crucial role in biochemical reactions, particularly in the formation of methyl allyl ether in plants. It interacts with enzymes such as S-adenosyl-L-methionine:coniferyl alcohol 9-O-methyltransferase, which catalyzes the methylation of coniferyl alcohol to form coniferyl alcohol 9-methyl ether . This enzyme displays high regiospecificity towards the allylic hydroxyl moiety of coniferyl alcohol, indicating a stringent structure requirement for its activity . The interaction between this compound and this enzyme is essential for expanding the diversity of natural products in plants.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, the formation of coniferyl alcohol 9-methyl ether, facilitated by this compound, affects the lipophilicity, toxicity, reactivity, and compartmentation of natural compounds . These changes can impact cell function and overall plant metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with S-adenosyl-L-methionine:coniferyl alcohol 9-O-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the allylic hydroxyl moiety of coniferyl alcohol, resulting in the formation of coniferyl alcohol 9-methyl ether . This reaction increases the lipophilicity of the product, affecting its biological activity and distribution within the plant cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the specific enzyme activity of S-adenosyl-L-methionine:coniferyl alcohol 9-O-methyltransferase reaches its maximum on day 6 of the culture period, with transcript levels remaining constant until day 6 and receding thereafter . This indicates that the activity of this compound is time-dependent and can vary based on the experimental conditions.
Metabolic Pathways
This compound is involved in metabolic pathways that include the methylation of coniferyl alcohol. The enzyme S-adenosyl-L-methionine:coniferyl alcohol 9-O-methyltransferase plays a critical role in this process, interacting with cofactors such as S-adenosyl-L-methionine . This interaction affects the metabolic flux and levels of metabolites within the plant cells.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that this compound is directed to specific compartments or organelles within the cell, affecting its activity and function. The formation of coniferyl alcohol 9-methyl ether in plant cells highlights the importance of subcellular localization in the biochemical activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers, including allyl methyl ether. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Alkoxymercuration-Demercuration: This method involves the addition of mercuric acetate to an alkene, followed by treatment with sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves the Williamson ether synthesis due to its simplicity and high yield. The reaction is carried out in the presence of a strong base like sodium hydride (NaH) to generate the methoxide ion, which then reacts with allyl chloride .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl methyl ether can undergo oxidation reactions to form various products.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2), nickel catalyst (Ni).
Substitution: Hydrogen bromide (HBr), phosphorus pentoxide (P2O5).
Major Products Formed:
Oxidation: Allyl alcohol, formaldehyde.
Reduction: Propanol.
Substitution: Allyl bromide, methanol.
Scientific Research Applications
Chemistry: Allyl methyl ether is used as a monomer in polymerization reactions. It can form copolymers with other monomers, which are used in the production of various materials .
Biology: In biological research, this compound is used as a reagent in the synthesis of various bioactive compounds. It is also used in the study of enzyme-catalyzed reactions involving ethers .
Medicine: this compound is used in the synthesis of pharmaceutical intermediates. It serves as a building block for the production of various drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of other chemicals. It is also used in the manufacture of fragrances and flavorings .
Comparison with Similar Compounds
- Allyl chloride (CH2=CH-CH2Cl)
- Allyl alcohol (CH2=CH-CH2OH)
- Allyl bromide (CH2=CH-CH2Br)
- Methyl vinyl ether (CH2=CH-OCH3) .
Comparison:
- Allyl chloride: Similar to allyl methyl ether, allyl chloride is used in various chemical reactions, but it is more reactive due to the presence of the chlorine atom .
- Allyl alcohol: This compound is more polar than this compound and is used in different applications, such as the production of glycerol .
- Allyl bromide: Allyl bromide is more reactive than this compound and is used in the synthesis of various organic compounds .
- Methyl vinyl ether: This compound is structurally similar to this compound but has different reactivity due to the presence of the vinyl group .
This compound stands out due to its unique combination of the allyl and methoxy groups, which confer specific reactivity and applications in various fields.
Properties
IUPAC Name |
3-methoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4-5-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASUFOTUSHAIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060839 | |
Record name | 1-Propene, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-40-7 | |
Record name | Allyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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